6-fluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one
Description
6-fluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a fluorine atom at the 6th position, a methoxy group attached to a benzene sulfonyl moiety at the 3rd position, and a chromen-2-one core structure.
Properties
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO5S/c1-21-12-3-5-13(6-4-12)23(19,20)15-9-10-8-11(17)2-7-14(10)22-16(15)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFBKPLKIVNMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluorochromone and 4-methoxybenzenesulfonyl chloride.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromenones with various functional groups.
Scientific Research Applications
6-fluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3-(4-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline
- 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Uniqueness
6-fluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both fluorine and methoxybenzenesulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
6-Fluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, with CAS number 904450-28-8, is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound consists of a chromenone core substituted with a fluoro group and a methoxybenzenesulfonyl moiety, which contributes to its unique chemical properties.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound, including:
- Anticancer Activity : Preliminary investigations suggest that 6-fluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit key inflammatory mediators. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor of various enzymes relevant to disease mechanisms. For example, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease research. The compound exhibited moderate inhibitory activity against these enzymes, suggesting potential applications in neuroprotection .
The biological activity of 6-fluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is believed to be mediated by its interaction with specific molecular targets:
- Enzyme Binding : The sulfonyl group likely plays a critical role in binding to enzyme active sites, thereby inhibiting their function.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and ROS generation, leading to cell death in cancer cells.
- Cytokine Modulation : By modulating signaling pathways involved in inflammation, the compound can reduce the expression of inflammatory cytokines.
Case Studies
Several studies have investigated the biological effects of 6-fluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in MCF-7 cells with IC50 = 15 µM. |
| Study B | Anti-inflammatory Effects | Reduced TNF-α production by 40% in LPS-stimulated macrophages. |
| Study C | Enzyme Inhibition | AChE inhibition with IC50 = 19 µM; BChE inhibition with IC50 = 13 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
